Lutetium(3+) acetate

Description

Significance of Lutetium(III) in f-Element Chemistry

A crucial phenomenon governing the properties of lutetium is the "lanthanide contraction." wikipedia.orgebsco.com This steady decrease in atomic and ionic radii across the lanthanide series results in lutetium having the smallest ionic radius of all the lanthanides. wikipedia.org This contraction leads to lutetium exhibiting the highest density, melting point, and hardness within the series. wikipedia.org The small ionic size and high charge density of Lu³⁺ significantly influence its coordination chemistry, leading to the formation of stable complexes with a variety of ligands. While traditionally placed in the f-block, the involvement of its 5d electron in bonding gives it some characteristics of a d-block transition metal, a subject of ongoing discussion among chemists. wikipedia.orgquora.com

Overview of Lutetium(III) Acetate (B1210297) in Contemporary Chemical Science

Lutetium(III) acetate is typically encountered as a hydrate (B1144303), Lu(CH₃COO)₃·xH₂O, and presents as a white or colorless crystalline solid. wikipedia.orgsigmaaldrich.com It is known for its solubility in water. wikipedia.org The compound serves as a versatile and high-purity precursor for the synthesis of other lutetium-containing materials. sigmaaldrich.commadeinchina.com

The synthesis of Lutetium(III) acetate can be achieved through several straightforward acid-base reactions. wikipedia.org A common method involves the reaction of lutetium(III) oxide (Lu₂O₃) or lutetium(III) hydroxide (B78521) (Lu(OH)₃) with acetic acid. wikipedia.org

Preparation Reactions:

Lu₂O₃ + 6 CH₃COOH → 2 Lu(CH₃COO)₃ + 3 H₂O wikipedia.org

Lu(OH)₃ + 3 CH₃COOH → Lu(CH₃COO)₃ + 3 H₂O wikipedia.org

The structure of the hydrate features a lutetium(III) ion coordinated by oxygen atoms from both the acetate ligands and water molecules. sigmaaldrich.com The compound's utility stems from its ability to controllably release Lu³⁺ ions in solution, making it an excellent starting material for creating more complex structures. For instance, it readily reacts with phosphoric acid to produce lutetium phosphate (B84403) (LuPO₄) and with ammonium (B1175870) fluoride (B91410) to yield lutetium fluoride (LuF₃). wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Lu(C₂H₃O₂)₃ | wikipedia.org |

| Anhydrous Molecular Weight | 352.10 g/mol | sigmaaldrich.com |

| Appearance | White crystalline powder or crystals | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | wikipedia.org |

| Hydration | Forms hydrates, e.g., Lu(CH₃COO)₃·nH₂O (n=1 or 4) | wikipedia.org |

Scope and Research Trajectories for Lutetium(III) Acetate Systems

The application of Lutetium(III) acetate in advanced research is expanding, driven by the unique properties of the lutetium ion. Its primary role is as a high-purity precursor for the synthesis of advanced materials. sigmaaldrich.comamericanelements.com

Key research areas include:

Luminescent Materials: Lutetium(III) acetate is used in sol-gel processes to create lutetium-based phosphors and as a dopant in various host materials. sigmaaldrich.com Although Lu³⁺ itself is not luminescent, it serves as an excellent host for other luminescent lanthanide ions in materials used for applications like PET detectors. wikipedia.orgsamaterials.com For example, cerium-doped lutetium oxyorthosilicate, a prominent scintillator, can be synthesized from lutetium precursors. wikipedia.org

Catalysis: Lutetium compounds, for which the acetate is a convenient starting material, act as catalysts in various chemical reactions. vedantu.commadeinchina.com These include applications in petroleum cracking, alkylation, hydrogenation, and polymerization. wikipedia.orgebsco.com

Advanced Ceramics and Glasses: The high melting point and stability of lutetium compounds make them suitable for specialized applications. samaterials.com Lutetium(III) oxide, derived from precursors like the acetate, is used in optical lenses. britannica.com Lutetium aluminium garnet has also been explored for use in high refractive index immersion lithography. wikipedia.org

Photodynamic Therapy (PDT): Recent research has explored the synthesis of lutetium(III) acetate phthalocyanine (B1677752) complexes. nih.gov These water-soluble compounds have shown potential as photosensitizers for PDT applications due to their favorable photophysicochemical properties. nih.gov

Future research is likely to continue focusing on the development of novel lutetium-based nanomaterials, catalysts, and functional materials, with Lutetium(III) acetate remaining a crucial and versatile starting compound.

| Application Area | Specific Use | Reference |

|---|---|---|

| Materials Synthesis | Precursor for lutetium fluoride (LuF₃) and lutetium phosphate (LuPO₄) | wikipedia.orgsigmaaldrich.com |

| Catalysis | Used in petroleum cracking, hydrogenation, and polymerization | wikipedia.orgebsco.com |

| Optics & Electronics | Dopant for laser crystals, phosphors, and functional ceramics; used in PET detectors | sigmaaldrich.comwikipedia.org |

| Biomedical Research | Synthesis of photosensitizers for photodynamic therapy | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18779-08-3 |

|---|---|

Molecular Formula |

C2H4LuO2 |

Molecular Weight |

235.02 g/mol |

IUPAC Name |

acetic acid;lutetium |

InChI |

InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

WXHWNEZDKCJUFF-UHFFFAOYSA-N |

SMILES |

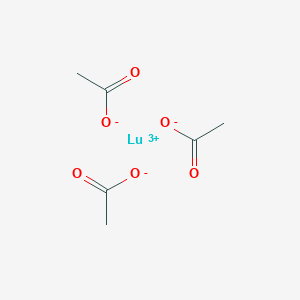

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] |

Canonical SMILES |

CC(=O)O.[Lu] |

Other CAS No. |

18779-08-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Lutetium Iii Acetate and Its Derivatives

Direct Synthesis Routes for Lutetium(III) Acetate (B1210297)

The direct synthesis of lutetium(III) acetate can be achieved through several straightforward chemical reactions, primarily involving the neutralization of lutetium-containing precursors with acetic acid. These methods are valued for their relative simplicity and efficiency in producing the acetate salt.

Neutralization Reactions from Lutetium Oxide and Hydroxide (B78521) Precursors

A common and effective method for preparing lutetium(III) acetate is through neutralization reactions. wikipedia.org This involves reacting lutetium(III) oxide (Lu₂O₃) or lutetium(III) hydroxide (Lu(OH)₃) with acetic acid (CH₃COOH). wikipedia.orgpilgaardelements.comwebelements.com The reactions proceed as follows:

From Lutetium(III) Oxide: Lu₂O₃ + 6CH₃COOH → 2Lu(CH₃COO)₃ + 3H₂O wikipedia.org

From Lutetium(III) Hydroxide: Lu(OH)₃ + 3CH₃COOH → Lu(CH₃COO)₃ + 3H₂O wikipedia.org

In these reactions, the basic lutetium compounds react with the acidic acetic acid to form the salt, lutetium(III) acetate, and water. youtube.comyoutube.com This method is a standard procedure for producing various metal acetates. americanelements.comamericanelements.com

A typical laboratory preparation involves adding lutetium(III) oxide to a 50% aqueous solution of acetic acid and heating the mixture to facilitate the dissolution of the oxide. The process may require extended heating to ensure complete reaction. After filtration of any unreacted oxide, the clear solution is concentrated by evaporation, and upon cooling, crystals of lutetium(III) acetate hydrate (B1144303) precipitate. These hydrated crystals can then be dried under vacuum to yield the anhydrous form.

Reactions Involving Acetic Acid Vapor or Solution

Lutetium(III) acetate can also be synthesized by reacting lutetium oxide with either gaseous acetic acid or a 50% acetic acid solution. wikipedia.org This alternative approach provides flexibility in the reaction conditions. The reaction with an acetic acid solution is a common laboratory-scale method, while the use of acetic acid vapor might be employed in specific industrial or continuous-flow processes.

The reaction with a 50% acetic acid solution is a practical method for dissolving lutetium oxide, which can sometimes be a slow process. Heating the mixture on a steam bath can accelerate the dissolution. Once the lutetium oxide has completely dissolved, the resulting solution can be processed to isolate the lutetium(III) acetate product.

| Precursor | Reagent | Reaction Type | Product |

| Lutetium(III) Oxide (Lu₂O₃) | Acetic Acid (CH₃COOH) | Neutralization | Lutetium(III) Acetate (Lu(CH₃COO)₃) |

| Lutetium(III) Hydroxide (Lu(OH)₃) | Acetic Acid (CH₃COOH) | Neutralization | Lutetium(III) Acetate (Lu(CH₃COO)₃) |

| Lutetium(III) Oxide (Lu₂O₃) | Acetic Acid Vapor | Direct Reaction | Lutetium(III) Acetate (Lu(CH₃COO)₃) |

| Lutetium(III) Oxide (Lu₂O₃) | 50% Acetic Acid Solution | Direct Reaction | Lutetium(III) Acetate (Lu(CH₃COO)₃) |

Synthesis of Lutetium(III) Acetate-Containing Coordination Compounds

Lutetium(III) acetate is a valuable starting material for the synthesis of more complex coordination compounds. nih.govresearchgate.netunife.it The acetate groups can act as ligands or can be displaced by other ligands, allowing for the construction of intricate molecular architectures with specific properties. nih.govresearchgate.netunife.it

Preparation of Mono- and Bi-metallic Lutetium Complexes

The synthesis of mono- and bi-metallic lutetium complexes often utilizes lutetium(III) acetate as a readily available source of the Lu³⁺ ion. For instance, the reaction of rare-earth metal tris(silylamide) complexes with amidines can lead to the formation of neutral mono(amidinate) rare-earth-metal bis(silylamide) complexes. rsc.org While this specific example doesn't directly use lutetium acetate, the principles of ligand exchange are fundamental to coordination chemistry.

In the context of bimetallic complexes, lutetium(III) acetate can be used in reactions with other metal-containing precursors to form heterometallic systems. The bridging capabilities of certain ligands are crucial in linking the two different metal centers. The formation of dimeric lanthanide complexes has been observed where ligands bridge two metal ions. nsf.gov

Template-Assisted Synthesis of Lutetium Phthalocyanine (B1677752) Derivatives

Lutetium(III) acetate plays a key role in the template-assisted synthesis of lutetium phthalocyanine derivatives. acs.org Phthalocyanines are large, aromatic macrocyclic compounds that can coordinate with a central metal ion. wikipedia.org The synthesis of these complex molecules often requires a template to guide the cyclization of the phthalonitrile (B49051) precursors.

In a typical synthesis, lutetium(III) acetate is reacted with 1,2-dicyanobenzene in a high-boiling solvent like 1-hexanol. acs.org The lutetium ion acts as a template, organizing the precursor molecules around it before the final ring-closing reaction occurs. This method can be used to produce bis(phthalocyaninato)lutetium(III) complexes, where the lutetium ion is sandwiched between two phthalocyanine rings. acs.orgwikipedia.org These "sandwich-type" complexes have garnered significant interest due to their unique electronic and optical properties. wikipedia.org The synthesis can be controlled to produce either the bis(phthalocyaninato)lutetium(III) derivative or a monophthalocyanine derivative, which is believed to be an intermediate in the formation of the former. acs.org Template-assisted synthesis is a powerful strategy for creating complex, well-defined nanostructures. nih.govrsc.orgresearchgate.netrsc.org

Ligand Design and Incorporation Strategies

The design and incorporation of specific ligands are central to tailoring the properties of lutetium acetate-containing coordination compounds. fao.orgnih.gov By carefully selecting ligands with desired functionalities, chemists can influence the electronic, optical, and magnetic properties of the resulting complexes. nih.gov

For example, water-soluble lutetium(III) acetate phthalocyanine complexes have been synthesized for potential applications in photodynamic therapy. nih.gov In this work, methylpyridyloxy groups were introduced at either the peripheral or non-peripheral positions of the phthalocyanine macrocycle to enhance water solubility. nih.gov Another strategy involves the Suzuki-Miyaura coupling reaction to directly substitute N,N'-dimethylaminophenyl groups onto a lutetium(III) acetate phthalocyanine core, followed by quaternization to improve water solubility. fao.org

The incorporation of π-accepting ligands, such as pyridine (B92270) or quinoline, into the coordination sphere of a metal ion can significantly alter its electronic properties. nih.gov While the specific examples in the provided search results focus on iron complexes, the underlying principles of ligand design are broadly applicable to lutetium chemistry. The choice of ligand can impact the stability, reactivity, and spectroscopic features of the final coordination compound. nih.govunife.it

| Complex Type | Synthetic Strategy | Key Features |

| Mono- and Bi-metallic Complexes | Ligand exchange reactions | Involves the displacement of acetate ligands with other functional ligands. |

| Lutetium Phthalocyanine Derivatives | Template-assisted synthesis | Lutetium(III) acetate acts as a template for the cyclization of phthalonitrile precursors. acs.org |

| Functionalized Coordination Compounds | Ligand design and incorporation | Introduction of specific ligands to tailor properties like solubility and photophysical behavior. fao.orgnih.gov |

Advanced Precursor Synthesis for High-Purity Materials

The production of high-purity lutetium(III) acetate and its subsequent use as a precursor are foundational to the development of advanced functional materials with precisely controlled stoichiometry, morphology, and purity. Advanced synthesis methodologies focus on creating precursor materials that can be reliably converted into final products such as oxides, garnets, and phosphors, which are critical for applications in optics, scintillators, and electronics. These methods offer significant advantages over traditional solid-state reactions, including lower synthesis temperatures, enhanced homogeneity, and the ability to form complex nanostructures.

Key advanced synthesis routes employing lutetium(III) acetate and related precursors include wet-chemical techniques like the sol-gel process, co-precipitation, and hydrothermal methods. These solution-based approaches allow for atomic-level mixing of constituent elements, which is crucial for forming uniform, multi-component compounds. The choice of precursor and synthesis pathway directly influences the properties of the intermediate phases and the final crystalline material.

Sol-Gel Synthesis

The sol-gel process is a highly versatile wet-chemical technique for fabricating ceramic materials from molecular precursors. dtic.mil The process is characterized by the hydrolysis and condensation of metal-organic precursors, such as lutetium(III) acetate, in a solvent. numberanalytics.comresearchgate.net This method allows for excellent control over the final product's purity and microstructure. The general reactions involve the formation of a colloidal suspension (sol) that undergoes gelation to form a continuous network (gel). dtic.mil Subsequent drying and calcination of the gel remove organic residues and promote crystallization, yielding the final high-purity oxide material.

Acetate-based precursors, including lutetium(III) acetate, are often favored over nitrates in sol-gel synthesis, particularly for thin-film applications, as they have been found to be more compatible for depositing uniform layers. numberanalytics.com Research into the synthesis of complex lutetium-based scintillating materials demonstrates the adaptability of the sol-gel method. For instance, lutetium-yttrium aluminum oxide and lutetium-yttrium silicon oxide have been successfully synthesized using a combination of acetate and nitrate (B79036) precursors. The selection of precursors is critical for achieving the desired phase and stoichiometry.

The table below details precursor systems used in the sol-gel synthesis of various lutetium-based functional materials.

| Target Material | Lutetium Precursor | Other Metal Precursors | Dopant Precursor | Synthesis Method | Final Processing | Reference |

| (Lu,Y)₂SiO₅ (LYSO) | Lutetium(III) acetate | Yttrium(III) acetate, TEOS | Cerium(III) acetate | Sol-Gel | Heat at 1400°C for 2h | numberanalytics.com |

| (Lu,Y)₃Al₅O₁₂ (LYAO) | Lutetium(III) acetate | Yttrium(III) acetate, Aluminum nitrate | Cerium(III) acetate | Sol-Gel | Heat at 1200°C for 3h | numberanalytics.com |

| Lu₂O₃:Eu³⁺ Nanowires | Lutetium(III) nitrate | - | Europium(III) nitrate | Sol-Gel with AAO Template | Sinter at 500°C, Reanneal at 800°C | researchgate.net |

| CeAlO₃ | - | Aluminum nitrate | Cerium(III) nitrate | Citric Acid (Sol-Gel) | Calcine at 750°C | researchgate.net |

This table is interactive. Users can sort and filter the data based on the columns.

Co-precipitation and Hydrothermal Methods

Co-precipitation is another effective solution-based method for synthesizing homogeneous, multi-component oxide powders. This technique involves dissolving salts of the constituent metals, such as lutetium(III) nitrate and aluminum nitrate, in a solvent and then inducing simultaneous precipitation by adding a precipitating agent like ammonium (B1175870) hydrogen carbonate. The resulting precursor is a homogenous mixture of hydroxides or carbonates, which upon calcination, transforms into the desired complex oxide at temperatures lower than those required for solid-state reactions. For example, pure phase lutetium aluminum garnet (LuAG) powders have been synthesized via co-precipitation followed by calcination at 1000°C. wikipedia.org

Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures. This method can yield highly crystalline, pure materials at relatively low temperatures, often avoiding the need for post-synthesis high-temperature calcination.

The following table compares different synthesis methodologies for producing Lutetium Aluminum Garnet (LuAG).

| Synthesis Method | Precursors | Key Process Steps | Outcome/Particle Size | Reference |

| Co-precipitation | Lutetium(III) nitrate, Aluminum nitrate, Ammonium hydrogen carbonate | Precipitation, Drying, Calcination at 1000°C | Pure phase LuAG powder | wikipedia.org |

| Sol-Gel Combustion | Metal nitrates, Glycine (fuel) | Gel formation, Combustion, Calcination at 1000°C | Uniform particles (~40 nm) | wikipedia.org |

| Radiation-Induced | Soluble metal salts, Formate anions | Irradiation (UV or ionizing), Precipitation, Calcination (850-1200°C) | Nanopowder (20-60 nm) | researchgate.net |

| Hydrothermal | Lutetium(III) oxide, Sapphire, Potassium bicarbonate | Crystal growth under thermal gradient (610-640°C) | Bulk crystal growth | theiet.org |

This table is interactive. Users can sort and filter the data based on the columns.

Vapor Phase Deposition Precursors

Advanced techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) offer unparalleled control over film thickness and conformality for producing high-purity thin films. wikipedia.orgazonano.comresearchgate.net These methods rely on volatile metal-organic precursors that decompose on a heated substrate to deposit the desired material. researchgate.net While specific MOCVD processes using lutetium(III) acetate are not widely documented, related carboxylate and other organometallic lutetium compounds are viable candidates. The fundamental requirement for a MOCVD precursor is sufficient volatility and thermal stability to be transported into the reactor chamber without premature decomposition. The chelation of rare-earth elements with carboxylate groups is a well-established principle that underpins their use in these advanced synthesis routes. osti.govresearchgate.net

The thermal decomposition behavior of the precursor is critical. Studies on the decomposition of lutetium salts, such as oxalates and nitrates, show multi-step processes involving the formation of intermediate phases like oxycarbonates or oxynitrates before the final conversion to lutetium(III) oxide at high temperatures. researchgate.nettheiet.org For instance, a lutetium ammonium bisoxalate precursor decomposes completely to cubic Lu₂O₃ at 680°C, which is significantly lower than temperatures required for other oxalate (B1200264) precursors. theiet.org This detailed understanding of decomposition pathways is essential for designing precursor molecules and optimizing deposition conditions in MOCVD and other synthesis methods to yield materials of the highest purity.

Structural Elucidation and Coordination Chemistry of Lutetium Iii Acetate Complexes

The trivalent lutetium ion (Lu³⁺), as the smallest of the lanthanide ions, possesses a high charge density that significantly influences its coordination chemistry. wikipedia.org This results in the formation of diverse and structurally complex compounds. unife.it

Crystallographic Analysis of Solid-State Structures

Crystallographic studies have been instrumental in understanding the solid-state structures of lutetium(III) acetate (B1210297) and its derivatives. Lutetium(III) acetate is a water-soluble salt that readily forms colorless crystals. wikipedia.orgwikipedia.org It is known to exist in hydrated forms, with Lu(CH₃COO)₃·nH₂O (where n can be 1 or 4) being common. wikipedia.org The presence of water molecules in the crystal lattice plays a crucial role in stabilizing the structure through hydrogen bonding.

In one notable study, the (phthalocyaninato)lutetium(III) complex, [LuPc(OAc)(H₂O)₂]·H₂O·2CH₃OH, was synthesized and characterized. researchgate.netacs.org X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/n. researchgate.net In this complex, the lutetium atom is coordinated by the phthalocyanine (B1677752) ring, an acetate ligand, and two water molecules. researchgate.net

Investigation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Lutetium(III) acetate serves as a valuable precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). springernature.com These materials are of significant interest due to their potential applications in areas such as catalysis and gas adsorption. researchgate.net

For instance, a highly robust lutetium(III)-organic framework, {[(CH₃)₂NH₂]₂[Lu₃(BDCP)₂(NO₃)(OH₂)₃]·4DMF·2H₂O}n, has been synthesized using a pyridine-based ligand and lutetium oxide, which can be derived from the acetate. researchgate.net This MOF exhibits a three-dimensional framework with dual channels. researchgate.net

Another example involves the synthesis of heterometallic europium(III)-lutetium(III) terephthalate (B1205515) MOFs from aqueous solutions. mdpi.com The resulting structures, (EuₓLu₁₋ₓ)₂bdc₃·nH₂O, demonstrate how the incorporation of different lanthanide ions can influence the final crystalline phase. mdpi.com At lower europium concentrations, a mixture of two crystalline phases is observed, while at higher concentrations, a single phase dominates. mdpi.com

Determination of Coordination Polyhedra and Geometry

The coordination environment around the Lu³⁺ ion in its acetate complexes is diverse, often featuring high coordination numbers. Due to the lack of ligand field stabilization effects, the molecular arrangements can be more complex than simple octahedral geometry. unife.it

In the [LuPc(OAc)(H₂O)₂] complex, the lutetium atom is eight-coordinate, bonded to four isoindole nitrogen atoms of the phthalocyanine ring, two oxygen atoms from the bidentate acetate ligand, and two oxygen atoms from the water molecules. researchgate.net

In more complex systems like lutetium-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) complexes, which can be conceptually related to acetate coordination, the lutetium ion is typically nine-coordinate. unife.itosti.gov The geometry is often described as a capped square antiprism. unife.it In Na[Lu(DOTA)(H₂O)]·4H₂O, the Lu³⁺ is coordinated to the four nitrogen and four oxygen atoms of the DOTA ligand, with a water molecule occupying the ninth coordination site. unife.it

Research on a lutetium(III) coordination polymer with the 2,5-dihydroxybenzene-1,4-dicarboxylate (Dhbdc) ligand revealed a distorted LnO₈ triangular dodecahedron coordination polyhedron around the lutetium atom. researchgate.net

Ligand Binding and Coordination Modes

The interaction between the lutetium(III) ion and various ligands is a key aspect of its coordination chemistry. The acetate ligand itself, along with other multidentate chelators, demonstrates a range of binding behaviors.

Acetate Ligand Coordination Characterization

The acetate anion (CH₃COO⁻) is a versatile ligand that can coordinate to metal ions in several ways. americanelements.com It can act as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two metal centers. This flexibility contributes to the formation of polynuclear or polymeric structures in rare earth carboxylates. researchgate.net In many lutetium(III) acetate complexes, the acetate group functions as a bidentate ligand, coordinating through both oxygen atoms to a single lutetium center. researchgate.net

The coordination of acetate can be influenced by the presence of other ligands and the reaction conditions. For example, in a cobalt(II) acetate complex, the acetate moiety is described as a flexible ligand that, along with lutidine, provides coordination flexibility around the metal center. rsc.org

Multi-dentate Ligand Complexation and Saturation of the Coordination Sphere

To achieve stable complexes in aqueous solutions, multidentate chelating ligands are commonly used to bind Lu³⁺. unife.it These ligands can wrap around the metal ion, satisfying its high coordination number and forming kinetically stable complexes. unife.it

Ligands like DOTA and DTPA (diethylenetriaminepentaacetic acid) are prime examples. DOTA, an octadentate ligand, forms highly stable, nine-coordinate complexes with Lu³⁺ in a square antiprismatic or capped square antiprismatic geometry. unife.itacs.org The DOTA ligand encapsulates the Lu³⁺ ion, with its four nitrogen and four carboxylate oxygen atoms binding to the metal. unife.itacs.org Often, a water molecule completes the coordination sphere. unife.it

Similarly, DTPA, a potentially octadentate ligand, can almost completely saturate the coordination sphere of the Lu³⁺ ion. unife.it The complexation with such ligands is crucial for many of the applications of lutetium compounds. The stability of these complexes is influenced by factors beyond just ionic radius, highlighting the intricate nature of ligand-metal interactions. unife.it

The table below summarizes the coordination characteristics of selected Lutetium(III) complexes.

| Complex | Coordination Number | Geometry | Ligand Coordination |

| [LuPc(OAc)(H₂O)₂] researchgate.net | 8 | - | Phthalocyanine (4N), Acetate (2O, bidentate), Water (2O) |

| Na[Lu(DOTA)(H₂O)] unife.it | 9 | Capped Square Antiprism | DOTA (4N, 4O), Water (1O) |

| [Lu(Dhbdc)₁.₅(H₂O)₄]n researchgate.net | 8 | Distorted Triangular Dodecahedron | Dhbdc (carboxylate O), Water (O) |

| Lu-DTPA Complex unife.it | ~8 | - | DTPA (N and O donors) |

Influence of Lanthanide Contraction on Coordination Number and Mode

The chemistry of lutetium, the final element in the lanthanide series, is significantly shaped by the phenomenon known as the lanthanide contraction. vedantu.com This effect describes the steady decrease in atomic and ionic radii with increasing atomic number across the series. vedantu.com The poor shielding of the nuclear charge by the 4f electrons results in a greater effective nuclear charge experienced by the outer electrons, pulling them closer to the nucleus. acs.org Consequently, the ionic radius of the Lutetium(III) ion (Lu³⁺) is the smallest among the lanthanides, dropping to approximately 86.1 picometers for a six-coordinate ion, compared to 103 picometers for Lanthanum(III) (La³⁺). vedantu.comacs.org

This pronounced decrease in ionic size has a direct and predictable influence on the coordination number and geometry of Lutetium(III) complexes, including those with acetate ligands. vedantu.comacs.org As a general trend, the smaller ionic radius of Lu³⁺ favors lower coordination numbers compared to the earlier, larger lanthanide ions. vedantu.comacademie-sciences.fr This is evident across a range of complexes where the coordination number decreases across the series, for instance, from 8 for lanthanum to 6 for lutetium in certain tetrahydrofuran (B95107) solvates. academie-sciences.fr

Research on specific ligand systems highlights this trend. For example, in complexes with N,N,N',N'-tetrabutyl-1,10-phenanthroline-2,9-dicarboxamide, early lanthanides like lanthanum, neodymium, and europium form 10-coordinate complexes. researchgate.netmdpi.com In contrast, due to the lanthanide contraction, the smaller lutetium ion forms a 9-coordinate complex with the same ligand. researchgate.netmdpi.com In this lutetium complex, the metal ion is situated nearly in the plane of the phenanthroline nucleus, and one of the nitrate (B79036) ligands becomes monodentate to accommodate the smaller metal center, whereas in the larger lanthanide complexes, all three nitrates are bidentate. mdpi.com

While a decrease in coordination number is a common consequence, it is not universal. The nature of the ligand plays a crucial role, and in some cases, the coordination number remains constant across the entire lanthanide series. academie-sciences.fr For instance, complexes with the formula [Ln(phen)₂(NO₃)₃] appear to be isostructural and 10-coordinate for all lanthanides, including lutetium. academie-sciences.fr In these cases, the ligand framework is flexible enough to accommodate the shrinking metal ion, which is reflected in a systematic decrease in Ln–N and Ln–O bond distances from lanthanum to lutetium. academie-sciences.fr Conversely, some systems can force atypically high coordination numbers; a 10-coordinate Lu³⁺ complex with a pyrrolidine-derived phenanthroline diamide (B1670390) ligand has been observed, a rare occurrence for the small lutetium ion. mdpi.com The most common coordination numbers for Lu³⁺ are 8 and 9. researchgate.netcapes.gov.brresearchgate.net

Table 1: Influence of Lanthanide Contraction on Ionic Radii and Coordination Numbers (CN)

This table provides a comparative view of ionic radii and observed coordination numbers for an early lanthanide (Lanthanum) and Lutetium, illustrating the effect of the lanthanide contraction.

| Ion | Ionic Radius (CN=9, pm) | Ligand System | Observed CN of La(III) | Observed CN of Lu(III) | Reference |

| La³⁺ | 121.6 | 1,10-phenanthroline-2,9-dicarboxamides | 10 | 9 | researchgate.netmdpi.com |

| Lu³⁺ | 103.2 | Nitrate-based Ionic Liquids | 10 | 8 | researchgate.net |

| La³⁺ | 121.6 | DOTA | 9 (TSAP) | 9 (SAP) | nih.gov |

| Lu³⁺ | 103.2 | 2,5-dihydroxybenzene-1,4-dicarboxylate | - | 8 | researchgate.net |

Ionic radii data sourced from established crystallographic studies.

Stereochemistry and Conformational Analysis of Lutetium(III) Complexes

The coordination chemistry of Lutetium(III) is further characterized by complex stereochemistry and conformational dynamics, particularly in chelating ligand systems. The Lu(III) complex with the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) serves as a paradigm for understanding these features. capes.gov.brnih.gov

The stereochemistry of such DOTA complexes is intricate, giving rise to diastereoisomeric pairs. nih.gov This isomerism originates from two main structural elements:

Macrocycle Ring Conformation : The binding of the Lu³⁺ ion to the four nitrogen atoms fixes the four ethylene (B1197577) bridges of the cyclen ring in either a δδδδ or λλλλ gauche conformation. nih.govacs.org

Acetate Arm Helicity : The four acetate pendant arms can arrange themselves into two opposite helical orientations, designated as Δ and Λ. nih.govacs.org

The combination of these elements leads to two diastereoisomeric pairs: Λ(δδδδ)/Δ(λλλλ) and Δ(δδδδ)/Λ(λλλλ). nih.gov The former pair, where the ring and arm helicities are opposed, corresponds to the square antiprismatic (SAP) geometry. nih.govacs.org The latter pair, with the same helicities, results in a twisted square antiprismatic (TSAP) geometry. nih.govacs.org For the lanthanide series, crystal structures show that complexes with larger ions like La³⁺ and Ce³⁺ adopt the TSAP geometry, while the smaller ions from Pr³⁺ through Lu³⁺ (with some exceptions) crystallize in the more compact SAP geometry. nih.gov

In aqueous solution, the situation is dynamic. NMR studies show that the Lu(III)-DOTA complex exists as a mixture of two isomeric forms. capes.gov.br These isomers undergo dynamic exchange processes in solution:

Enantiomerization : This process involves the exchange between enantiomeric pairs (e.g., Λ(δδδδ) ⇌ Δ(λλλλ)) for both the major and minor isomers. It is a concerted movement involving conformational flips of the macrocyclic ring's ethylenic groups and the rotation of the acetate arms. capes.gov.br

Isomerization : This corresponds to the interconversion between the two different diastereoisomers (major ⇌ minor), likely the SAP and TSAP forms. capes.gov.br

Variable-temperature ¹³C NMR line-shape analysis has allowed for the quantitative evaluation of these dynamic processes, indicating that the enantiomerization exchange is a slower process than the isomerization between the major and minor forms. capes.gov.br

Table 2: Stereochemical Features of the Lutetium(III)-DOTA Complex

This table summarizes the key stereochemical and conformational aspects of the [Lu(DOTA)]⁻ complex.

| Feature | Description | Geometry | Solid State Observation | Solution State Observation | Reference |

| Coordination Number | Number of donor atoms bonded to Lu³⁺ | - | 9 (including one H₂O) | - | capes.gov.br |

| Coordination Geometry | Arrangement of donor atoms | Square Antiprism (SAP) | Found for Lu(III) | Exists in equilibrium | capes.gov.brnih.gov |

| Twisted Square Antiprism (TSAP) | Found for larger Ln³⁺ | Exists in equilibrium | nih.gov | ||

| Diastereoisomers | Stereoisomers based on ligand conformation | Λ(δδδδ) / Δ(λλλλ) | SAP | Major isomer | capes.gov.brnih.gov |

| Δ(δδδδ) / Λ(λλλλ) | TSAP | Minor isomer | capes.gov.brnih.gov | ||

| Dynamic Processes | Conformational exchanges in solution | Enantiomerization (isomer ⇌ enantiomer) | - | Slower process | capes.gov.br |

| Isomerization (major isomer ⇌ minor isomer) | - | Faster process | capes.gov.br |

Spectroscopic and Advanced Analytical Investigations of Lutetium Iii Acetate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful probe into the molecular structure of lutetium(III) acetate (B1210297). It provides detailed information on the coordination of the acetate ligands to the lutetium(III) ion.

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of the acetate ligand, which are altered upon coordination to the Lu³⁺ ion. The most informative vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate group (COO⁻). In the free acetate ion, these bands appear at specific frequencies. However, when the acetate acts as a ligand, the positions of these bands shift, and the magnitude of the separation between them (Δν = νₐₛ - νₛ) can be used to determine the coordination mode. researchgate.net

The IR spectra of metal acetates typically exhibit broad absorption bands for the asymmetric and symmetric stretching vibrations in the regions of 1610-1520 cm⁻¹ and 1420-1395 cm⁻¹ respectively. researchgate.net The coordination of the acetate ligand to the lutetium ion involves the donation of electron density from the carboxylate oxygen atoms to the metal center. This interaction alters the bond order within the COO⁻ group, leading to the observed shifts in vibrational frequencies compared to the free ion.

Table 1: Correlation of Carboxylate Stretching Frequencies with Acetate Coordination Mode

| Coordination Mode | Frequency Separation (Δν = νₐₛ - νₛ) | Description |

|---|---|---|

| Ionic | < 150 cm⁻¹ | The interaction is primarily electrostatic, with minimal covalent character. |

| Bidentate Chelation | < 150 cm⁻¹ | Both oxygen atoms of the acetate group coordinate to the same metal ion. |

| Bridging | > 150 cm⁻¹ | The acetate ligand bridges two different metal ions. |

This table is a generalized representation based on established principles in coordination chemistry. Specific values for lutetium(III) acetate may vary.

Raman spectroscopy provides complementary information to IR spectroscopy for understanding the structure of lutetium(III) acetate. Studies on lanthanide-acetate complexes in aqueous solutions have utilized Raman spectroscopy to distinguish between different structural arrangements. nih.gov

Research has shown that the C-C stretching band (ν(CC)) of the acetate ion is particularly sensitive to the coordination environment. Two distinct peaks have been identified: one at approximately 946 cm⁻¹ assigned to a bidentate ligand structure, and another at 958 cm⁻¹ corresponding to a polymeric chain structure where the acetate acts as a bridging ligand. nih.gov For the lanthanide series, the coordination structure is influenced by the ionic radius of the metal ion. nih.gov Due to the phenomenon of lanthanide contraction, lutetium(III) has one of the smallest ionic radii in the series, which favors the formation of the bidentate ligand structure over the polymeric chain form in aqueous solutions. nih.gov Furthermore, a general trend observed in lanthanide compounds is that Raman-active modes tend to shift to higher wavenumbers with decreasing ionic radius (from La to Lu), reflecting the stronger metal-ligand interaction. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to investigate the electronic transitions and energy levels within the lutetium(III) acetate complex.

The lutetium(III) ion has a completely filled 4f electronic shell ([Xe] 4f¹⁴). americanelements.com Consequently, it does not exhibit the sharp, low-intensity f-f electronic transitions that are characteristic of many other lanthanide ions. The UV-Visible absorption spectrum of lutetium(III) acetate is therefore dominated by absorptions originating from the acetate ligands or from ligand-to-metal charge transfer (LMCT) events. researchgate.netmdpi.com

The acetate ligand itself can undergo electronic transitions, such as n→π* and π→π*, which typically occur in the deep UV region of the spectrum. Coordination to the Lu³⁺ ion can cause slight shifts in the positions and intensities of these intraligand bands. researchgate.net LMCT bands, which involve the transfer of an electron from the ligand orbitals to the empty orbitals of the metal ion, may also be present, though they are often high in energy and can be difficult to observe.

The electronic transitions observed in the UV-Vis spectrum of lutetium(III) acetate are primarily intraligand π→π* transitions associated with the carboxyl group of the acetate ligands. mdpi.com While the Lu³⁺ ion itself is not spectroscopically active in the same way as other lanthanides, understanding the energy levels of its complexes is crucial, particularly in the context of materials science. Lutetium compounds are often used as hosts for luminescent dopants like Eu³⁺ or Tb³⁺. mdpi.com In such systems, the acetate ligand could potentially act as a "sensitizer" or "antenna." This process requires that the ligand absorbs energy (typically in the UV range) and efficiently transfers it to the luminescent lanthanide ion. nih.gov Therefore, studying the electronic absorption profile of lutetium(III) acetate provides insight into the energy levels of the ligands and their potential suitability for participating in such energy transfer mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for determining the structure of molecules in solution. The filled 4f shell of the Lu³⁺ ion renders it diamagnetic. This is a significant advantage for NMR studies, as it allows for the acquisition of high-resolution spectra with sharp peaks, avoiding the substantial peak broadening and complex paramagnetic shifts that are characteristic of complexes with other (paramagnetic) lanthanide ions.

While specific research data for the NMR of lutetium(III) acetate is not widely published, the principles of its application are clear. In ¹H NMR spectroscopy, the methyl protons of the acetate ligands would be expected to produce a single peak. The chemical shift of this singlet would be sensitive to the coordination environment and would likely differ from that of the free acetate ion.

Similarly, in ¹³C NMR spectroscopy, distinct signals for the methyl carbon and the carboxylate carbon of the acetate ligands would be observed. The positions of these signals would provide further evidence of the ligand-metal interaction and could give insights into the structure and dynamics of the complex in solution. The equivalence or non-equivalence of the acetate ligands in different solvents or under varying conditions could also be investigated using this powerful analytical tool.

¹H and ¹³C NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of chemical compounds. For lutetium(III) acetate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information for assigning the structure of the acetate ligands and understanding their coordination to the metal center.

The lutetium(III) ion (Lu³⁺) possesses a filled 4f electronic shell, which renders it diamagnetic. This is a significant advantage for NMR spectroscopy, as it avoids the severe line broadening and large paramagnetic shifts often observed with other lanthanide ions, resulting in sharp and well-resolved spectra. acs.orgineosopen.org

In the ¹H NMR spectrum of lutetium(III) acetate, a single resonance is expected for the methyl protons of the three equivalent acetate ligands. The chemical shift of this peak is anticipated to differ from that of free acetate ions in solution due to the influence of the Lu³⁺ cation. This shift, while not as dramatic as paramagnetic shifts, provides evidence of the coordination of the acetate to the lutetium center. Studies on analogous diamagnetic or other lanthanide acetate complexes have demonstrated this coordination-induced shift. ineosopen.org

The ¹³C NMR spectrum provides complementary information, showing two distinct resonances for the acetate ligands: one for the methyl carbon (CH₃) and another for the carboxylate carbon (COO⁻). nih.gov Similar to the proton signals, the chemical shifts of these carbon nuclei are influenced by their interaction with the Lu³⁺ ion, confirming the ligand's binding mode. invivometabolism.org The precise chemical shifts can be influenced by factors such as solvent and concentration.

Table 1: Predicted NMR Chemical Shifts for Lutetium(III) Acetate

| Nucleus | Functional Group | Typical Chemical Shift (ppm) for Free Acetate rsc.org | Predicted Shift upon Coordination to Lu(III) |

|---|---|---|---|

| ¹H | -CH₃ | ~1.9 | Shifted from free acetate value |

| ¹³C | -CH₃ | ~24 | Shifted from free acetate value |

| -COO⁻ | ~180 | Shifted from free acetate value |

Solution-State Conformation and Dynamics via NMR

In solution, lutetium(III) acetate does not exist as a single, rigid entity but rather as a dynamic system. The acetate ligands and any coordinated solvent molecules (typically water) are in constant exchange with the bulk solvent. NMR spectroscopy is a powerful tool for investigating these dynamic processes and the average conformation of the complex in solution. nih.gov

The lability of the lutetium-acetate bond means that, under typical NMR conditions, the observed signals for the acetate ligands are often an average of all exchanging species. This can include bidentate and monodentate coordination modes, as well as free acetate ions.

Advanced NMR experiments can provide deeper insights into these dynamics:

Variable-Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study the kinetics of ligand exchange. At lower temperatures, the exchange processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different species or coordination modes.

Relaxation Studies: Measuring the relaxation times (T1 and T2) of the nuclei can provide information about the molecular tumbling and internal motions within the complex. bohrium.com

2D NMR Techniques: While more commonly applied to larger biomolecules, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could theoretically be used to determine through-space correlations between protons, helping to map the solution-state conformation of the complex and its hydration sphere. nih.govresearchgate.net

The study of these dynamic ensembles is crucial for understanding the behavior of lutetium(III) acetate in various chemical environments. nih.gov

Mass Spectrometry for Molecular Characterization

MALDI-TOF Mass Spectrometry of Complexes

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of metal complexes, including those of lanthanides. duke.edunih.govnih.gov It allows for the ionization and detection of intact molecular ions with minimal fragmentation, providing direct evidence of the complex's composition. nih.govrsc.org

In a typical MALDI-TOF analysis of lutetium(III) acetate, the sample would be co-crystallized with a suitable matrix (e.g., 2,4,6-trihydroxyacetophenone, which is effective for lanthanide complexes) and irradiated with a laser. nih.gov This process generates gaseous ions that are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z).

The resulting spectrum would be expected to show peaks corresponding to the intact lutetium(III) acetate molecule, as well as potential fragments from the loss of one or more acetate ligands. Adducts with matrix molecules or cations from the matrix (e.g., H⁺, Na⁺) may also be observed. The isotopic pattern of lutetium (predominantly ¹⁷⁵Lu) and the carbon and oxygen atoms would be clearly resolved, aiding in peak identification. researchgate.net

Table 2: Predicted m/z Peaks in MALDI-TOF MS of Lutetium(III) Acetate

| Ion Formula | Description | Approximate m/z (for ¹⁷⁵Lu) |

|---|---|---|

| [Lu(CH₃COO)₂]⁺ | Loss of one acetate ligand | 293.0 |

| [Lu(CH₃COO)₃ + H]⁺ | Protonated parent molecule | 353.1 |

| [Lu(CH₃COO)₃ + Na]⁺ | Sodium adduct of parent molecule | 375.1 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.commeasurlabs.com This level of precision allows for the determination of the exact elemental composition of a molecule and its fragments, distinguishing it from other species with the same nominal mass. acs.orgmdpi.com

For lutetium(III) acetate, HRMS analysis, often coupled with a separation technique like liquid chromatography (LC-HRMS), can confirm the identity and purity of the complex. masonaco.orgacs.org The technique can differentiate between various potential ions, such as the protonated molecule [M+H]⁺, other adducts, and fragments, by comparing their experimentally measured exact masses with theoretically calculated values. This is crucial for verifying the successful synthesis of the complex and for studying its stability and reactions. The use of HRMS has been demonstrated for the characterization of other lutetium complexes and various inorganic compounds. osti.govnih.gov

Table 3: Calculated Exact Masses for Potential Ions of Lutetium(III) Acetate in HRMS

| Ion Formula | Species | Calculated Exact Mass |

|---|---|---|

| [C₄H₆O₄¹⁷⁵Lu]⁺ | [Lu(CH₃COO)₂]⁺ | 292.9802 |

| [C₆H₁₀O₆¹⁷⁵Lu]⁺ | [Lu(CH₃COO)₃ + H]⁺ | 353.0013 |

| [C₆H₉O₆Na¹⁷⁵Lu]⁺ | [Lu(CH₃COO)₃ + Na]⁺ | 374.9833 |

Advanced X-ray Techniques for Structural Characterization

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure of materials in various states, including crystalline, amorphous, and solution. osti.govnih.gov For lutetium(III) acetate, EXAFS provides precise information about the immediate coordination environment of the lutetium ion, which is often difficult to obtain by other methods, especially in non-crystalline systems. xrayabsorption.orglibretexts.org

The technique involves measuring the X-ray absorption coefficient at energies just above the L₃-edge of lutetium. The oscillations in the absorption coefficient (the EXAFS signal) arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations yields key structural parameters. aps.org

Key information obtained from EXAFS includes:

Bond Distances: The Lu-O bond lengths for the coordinating oxygen atoms from the acetate and any water ligands can be determined with high precision (often to within 0.02 Å). libretexts.orgacs.org

Coordination Number (CN): The number of nearest-neighbor oxygen atoms surrounding the Lu³⁺ ion can be quantified. xrayabsorption.orgiucr.org

Atomic Species: The technique can distinguish between different types of neighboring atoms (e.g., oxygen vs. carbon) based on their scattering properties.

Studies on lanthanide aqua ions and other complexes have successfully used EXAFS to characterize their coordination spheres. acs.orgacs.org For lutetium(III) acetate hydrate (B1144303), EXAFS would reveal the number of oxygen atoms from both acetate and water molecules in the first coordination shell and their precise distances from the central lutetium ion.

Table 4: Typical Structural Parameters for Lu(III) Coordination from EXAFS

| Parameter | Description | Typical Value Range for Lu(III)-Oxygen |

|---|---|---|

| Bond Distance (R) | Distance from Lu to coordinating O atom | 2.25 - 2.45 Å acs.org |

| Coordination Number (CN) | Number of nearest-neighbor O atoms | 8 - 9 acs.orgnih.gov |

| Debye-Waller Factor (σ²) | Measure of static and thermal disorder | Dependent on sample crystallinity and temperature iucr.org |

X-ray Diffraction (XRD) for Bulk and Nanocrystalline Materials

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the scattering of these X-rays by the crystalline lattice produces a diffraction pattern. The angles and intensities of the diffracted beams are recorded, providing a unique fingerprint of the material's crystal structure. For bulk materials, XRD is instrumental in identifying the crystal phase, determining lattice parameters, and assessing sample purity.

In the context of lutetium(III) acetate, XRD analysis would be crucial for characterizing its solid-state structure. Lutetium(III) acetate is known to form crystalline hydrates, commonly Lu(CH₃COO)₃·nH₂O, where n can be 1 or 4. wikipedia.org XRD would allow for the precise determination of the crystal system (e.g., monoclinic, triclinic, etc.), space group, and the dimensions of the unit cell for these different hydrates.

For nanocrystalline lutetium(III) acetate, XRD provides additional insights. The technique can be used to estimate the average crystallite size through the Scherrer equation, which relates the broadening of diffraction peaks to the size of the crystallites. This is particularly important in materials science, where the properties of nanoparticles are often size-dependent. Furthermore, XRD can be employed to monitor the phase purity and crystallinity of lutetium(III) acetate nanoparticles synthesized through various methods, such as hot-injection or sol-gel processes. researchgate.netobrien-research.org

Table 4.5.2.1: Representative Crystallographic Data from XRD Analysis

| Parameter | Lutetium(III) Acetate (Bulk) | Lutetium(III) Acetate (Nanocrystalline) |

|---|---|---|

| Crystal System | Data not available | Data not available |

| Space Group | Data not available | Data not available |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | Data not available |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | Data not available |

This table is illustrative. Specific experimental data for lutetium(III) acetate is not available in the public domain based on the conducted searches.

Electrochemical and Redox Properties of Lutetium(III) Acetate Complexes

The electrochemical behavior of metal complexes provides fundamental insights into their redox properties, including the stability of different oxidation states and the kinetics of electron transfer reactions. Techniques such as cyclic voltammetry (CV) are typically employed to investigate these properties. A CV experiment measures the current that develops in an electrochemical cell as the voltage is varied, providing information about the potentials at which redox events occur.

For lutetium(III) acetate, the lutetium ion is predominantly in the +3 oxidation state (Lu³⁺). wikipedia.org The 4f electron shell of lutetium is completely filled, which contributes to the high stability of the Lu³⁺ ion. wikipedia.org Consequently, lutetium compounds are generally considered redox-inactive under typical electrochemical conditions. The +3 state is the most stable oxidation state for all lanthanides. dacollege.org

Electrochemical studies of lutetium(III) acetate complexes would likely show that the redox activity, if any, is centered on the ligands rather than the metal ion. However, specific studies detailing the electrochemical and redox properties of lutetium(III) acetate complexes are scarce in the scientific literature. Research on other lutetium complexes, such as lutetium phthalocyanines, has explored their rich redox chemistry, which is primarily associated with the phthalocyanine (B1677752) ligand and has applications in areas like electrochromic devices. ibm.comdtic.milscilit.com This contrasts with simple carboxylate ligands like acetate, which are generally not redox-active.

Therefore, it is expected that lutetium(III) acetate would not exhibit metal-centered redox chemistry under normal conditions. Any observed electrochemical activity would likely be due to the solvent, electrolyte, or impurities.

Table 4.6.1: Electrochemical Data for Lutetium(III) Acetate Complexes

| Redox Couple | Potential (V vs. reference electrode) | Method |

|---|---|---|

| Lu(III)/Lu(II) | Data not available | Data not available |

This table is illustrative. Specific experimental data for the redox properties of lutetium(III) acetate complexes is not available in the public domain based on the conducted searches, as the Lu³⁺ ion is characteristically redox-stable.

Solution Phase Chemistry and Dynamics of Lutetium Iii Acetate

Hydration and Solvation Dynamics

In aqueous solution, the lutetium(III) ion is strongly hydrated, forming distinct aqua ions, primarily [Lu(H₂O)ₙ]³⁺. wikipedia.org The dynamics of the water molecules in the coordination spheres around the Lu³⁺ ion are critical to understanding its reactivity and interactions in solution.

Ab Initio Molecular Dynamics Simulations of Solvation Shells

The solvation structure of the Lu³⁺ ion has been extensively investigated using computational methods such as polarizable force field molecular dynamics (MD) and Density Functional Theory (DFT). wikipedia.orgresearchgate.net These simulations provide a detailed picture of the arrangement of water molecules around the central ion.

DFT calculations on lutetium-water clusters, both in the gas phase and with a polarizable continuum model to simulate the bulk solvent, indicate that the [Lu(H₂O)₈]³⁺ species is a stable and dominant configuration. wikipedia.org The geometry of this octahydrated complex is identified as a square antiprism (SAP) with S₈ symmetry. wikipedia.org More extensive polarizable force field MD simulations have refined this picture, revealing that while the 8-fold coordinated square antiprism is the most prevalent geometry, a small fraction of 9-fold coordinated complexes with a tricapped trigonal prism (TTP) geometry also exist in solution. wikipedia.orgresearchgate.net This indicates a dynamic equilibrium between these coordination numbers. A quantum mechanical charge field (QMCF) MD simulation also found the Lu(III) aqua ion to be octahydrated, with a structure that fluctuates between SAP and bicapped trigonal prism (BTP) geometries, with the SAP configuration being energetically favored on average. wikipedia.org

These advanced computational techniques, which calculate interatomic forces from the electronic structure, are essential for modeling the complex environment of solvated ions where classical force fields may be insufficient. iupac.org

Radial and Angular Distribution Function Analysis

Radial distribution functions (RDFs), denoted as g(r), are derived from molecular dynamics simulations to determine the probability of finding an atom at a certain distance from a central atom. For the Lu³⁺ aqua ion, the Lu-O RDF shows a sharp, well-defined first peak, confirming a highly structured first hydration shell. researchgate.net

Studies using polarizable force field MD have determined key structural parameters from these functions. The main peak for the Lu-O distance is found at approximately 2.35 Å, with the first minimum occurring at 2.70 Å. The corresponding Lu-H RDF shows a peak at 3.00 Å. researchgate.net The integration of the Lu-O RDF up to its first minimum yields a coordination number (CN) of 8.1, which quantitatively confirms the coexistence of 8- and 9-fold coordinated species in solution. wikipedia.org

To provide a more detailed geometric description than traditional angular distribution functions (ADFs), combined distribution functions (CDFs) have been utilized. wikipedia.org CDFs are two-dimensional probability maps that correlate radial distances with angular distributions (e.g., O-Lu-O angles). This analysis provides a more definitive characterization of the geometry of the hydration complexes, helping to distinguish between idealized geometries like SAP and TTP. wikipedia.org

Table 1: Structural Parameters of the Lutetium(III) Aqua Ion from Molecular Dynamics Simulations

| Parameter | Value | Source |

|---|---|---|

| Primary Lu-O distance | ~2.35 Å | researchgate.net |

| Primary Lu-H distance | ~3.00 Å | researchgate.net |

| Coordination Number (CN) | 8.1 ± 0.2 | wikipedia.org |

| Dominant Geometry | Square Antiprism (SAP) | wikipedia.orgresearchgate.net |

Water Exchange Mechanisms and Kinetics

The exchange of water molecules between the first coordination shell of the Lu³⁺ ion and the bulk solvent is a fundamental dynamic process. MD simulations performed at various temperatures (from 277 K to 632 K) have been used to elucidate the mechanism and kinetics of this exchange. wikipedia.orgresearchgate.net

The results strongly suggest that the water exchange for the Lu³⁺ aqua ion proceeds via an associative (A) mechanism. wikipedia.orgresearchgate.net In this pathway, an incoming water molecule from the second solvation shell approaches the first shell, forming a transient 9-fold coordinated intermediate ([Lu(H₂O)₉]³⁺) with a TTP geometry. Subsequently, one of the original water molecules departs, restoring the 8-fold SAP configuration. wikipedia.orgresearchgate.net The absence of stable 7-fold coordinated species in the simulations is consistent with an associative pathway rather than a dissociative one. wikipedia.org

The rate of this exchange is a key parameter. The mean residence time (τ) of a water molecule in the first hydration shell of Lu³⁺ at room temperature has been determined from simulations. acs.org This residence time is found to be longer than those for the central lanthanide elements, a trend consistent with experimental findings. acs.org The kinetic rate constants (k_ex) and the activation parameters for the exchange process have also been calculated from the temperature-dependent MD simulations, providing a comprehensive view of the dynamics. researchgate.netacs.org The ultrasensitivity of water exchange kinetics to the precise size and charge of the metal ion highlights the unique behavior of each lanthanide. researchgate.net

Complexation Equilibria and Solution Stability

When lutetium(III) acetate (B1210297) is dissolved in water, the acetate ions (CH₃COO⁻) can compete with water molecules for coordination sites on the Lu³⁺ ion. This establishes a series of complexation equilibria. iupac.org

While specific stability constants for lutetium acetate complexes are not extensively documented in readily available literature, the behavior can be inferred from studies on other lanthanides. iupac.orgsnmjournals.org For lanthanide-acetate systems, the stability of the complexes is influenced by both enthalpy and entropy changes. iupac.org The high positive charge of the Lu³⁺ ion leads to a significant positive entropy change upon complex formation due to the release of structured water molecules from the hydration shell, which favors the complexation process. iupac.org

Interionic Interactions in Aqueous Solutions

The interactions between the hydrated Lu³⁺ cation and the acetate anion in solution are primarily electrostatic. Due to its high charge density, the Lu³⁺ ion strongly organizes water molecules in its first hydration shell. wikipedia.org The acetate anion also interacts with water via hydrogen bonding at its carboxylate group.

In solutions containing both ions, ion pairing can occur, where the acetate anion displaces a water molecule to bind directly to the Lu³⁺ ion (an inner-sphere complex) or associates with the hydrated cation without displacing a water molecule (an outer-sphere complex). wikipedia.org Studies on similar systems, such as LuCl₃ solutions, have shown clear evidence of inner-sphere complex formation, where Cl⁻ substitutes a water molecule in the first hydration shell, particularly at higher concentrations. wikipedia.org

Aggregation Phenomena of Lutetium(III) Acetate Complexes in Solution

While extensive aggregation or polymerization of lutetium(III) acetate in dilute aqueous solutions is not commonly reported, evidence suggests the formation of small, polynuclear species. The accepted IUPAC name Tetra-μ₂-acetatodiaquadilutetium(III) for a related species implies the existence of a dimeric structure where two lutetium centers are bridged by four acetate ligands. wikipedia.org This indicates that acetate ions can act as bridging ligands, facilitating the formation of at least dinuclear complexes in solution or upon crystallization.

The tendency for metal acetates to form polynuclear complexes is known for other metals, but for the highly hydrated and highly charged lanthanide ions, this is often in competition with the stability of the monomeric aqua or acetate complexes. wikipedia.org The coexistence of 8-fold and 9-fold coordinated monomeric aqua ions represents a form of structural heterogeneity at the molecular level. wikipedia.orgresearchgate.net The formation of larger aggregates or polynuclear clusters would likely depend on factors such as concentration, pH, and temperature, which would shift the equilibria between monomeric and potentially oligomeric species. However, detailed studies characterizing such aggregation phenomena specifically for lutetium(III) acetate in solution are limited.

Theoretical and Computational Chemistry of Lutetium Iii Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a successful tool for predicting the structural and spectroscopic parameters of transition metal species. nih.gov For lutetium complexes, DFT calculations can elucidate the nature of the metal-ligand interactions and predict stable geometries. nih.govmdpi.com

Geometry optimization using DFT is a fundamental step in computational chemistry, aiming to find the minimum energy structure of a molecule. youtube.com For lutetium(III) acetate (B1210297), this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached. The choice of functional and basis set is crucial for accuracy. researchgate.netnih.gov Studies on similar metal complexes have shown that hybrid functionals like PBE0 or B3LYP, combined with triple-zeta basis sets such as def2-TZVP and appropriate relativistic approximations, yield reliable results for geometry optimization. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and kinetic stability of the complex.

Table 1: Representative Geometric Parameters for a Hypothetical Hydrated Lutetium(III) Acetate Monomer, Obtainable from DFT Geometry Optimization

| Parameter | Description | Predicted Value (Å or °) |

| Lu-O (acetate) | Average bond length between Lutetium and an oxygen atom of an acetate ligand. | 2.20 - 2.40 Å |

| Lu-O (water) | Average bond length between Lutetium and an oxygen atom of a coordinated water molecule. | 2.30 - 2.50 Å |

| C-O | Average bond length within the carboxylate group of the acetate ligand. | ~1.27 Å |

| C-C | Bond length of the carbon-carbon bond in the acetate ligand. | ~1.51 Å |

| O-Lu-O | Bond angles around the central lutetium ion, defining the coordination polyhedron. | Varies (depends on coordination #) |

Note: These values are illustrative and represent typical ranges expected from DFT calculations on related lanthanide carboxylate complexes.

DFT calculations allow for a detailed analysis of the chemical bonds within the lutetium(III) acetate system. The interaction between the Lu(III) ion and the acetate ligands is expected to be predominantly ionic, a characteristic feature of lanthanide complexes. chemrxiv.org This is due to the large electronegativity difference between the electropositive lutetium ion and the oxygen donor atoms of the acetate ligands.

To quantify the nature of these bonds, methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be employed. mdpi.comnih.gov These analyses provide information on electron density distribution, bond critical points, and atomic charges. The charge on the metal atom in such complexes is typically found to be significantly positive, confirming the high degree of ionic character. mdpi.com For example, NBO analysis can reveal the charge distribution across the molecule, showing a high positive charge on the lutetium ion and negative charges on the oxygen atoms of the acetate groups.

Furthermore, these computational tools can investigate charge transfer phenomena. aps.org In a lutetium(III) acetate complex, charge transfer would most likely occur from the filled p-orbitals of the acetate ligands (donor) to the vacant orbitals of the Lu(III) ion (acceptor). nih.gov The extent of this charge transfer can be quantified, providing insight into the degree of covalent contribution to the Lu-O bond. chemrxiv.org

Table 2: Illustrative NBO Charge Analysis for a Hypothetical Lutetium(III) Acetate Fragment

| Atom/Fragment | Predicted NBO Charge (a.u.) |

| Lutetium (Lu) | +2.1 to +2.4 |

| Acetate Ligand | -0.7 to -0.8 |

| Coordinated Oxygen | -0.8 to -0.9 |

| Carbonyl Carbon | +0.7 to +0.8 |

Note: These values are representative and based on typical findings for similar metal-organic complexes.

Lutetium(III) acetate can exist in various conformations, particularly concerning the coordination mode of the acetate ligands (e.g., monodentate, bidentate chelating, or bridging) and the arrangement of multiple acetate units around the central ion. DFT calculations are instrumental in determining the relative stabilities of these different isomers. researchgate.net By calculating the total electronic energy of each optimized conformer, researchers can identify the most energetically favorable structures. nih.gov

For instance, DFT could be used to compare the energy of a monomeric [Lu(CH₃COO)₃(H₂O)ₓ] species with a dimeric or polymeric structure, where acetate ligands bridge between two lutetium centers. Such calculations are crucial for understanding the solid-state structure and the species likely to be present in solution. The inclusion of dispersion corrections in the DFT calculations is often important for accurately capturing the non-covalent interactions that can influence conformational preferences, especially in larger molecular clusters. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ru.nl For lutetium(III) acetate, MD simulations are particularly valuable for understanding its behavior in solution, where the dynamic interactions with solvent molecules govern its structure and properties.

MD simulations of the lutetium(III) ion in aqueous solution have provided detailed insights into its hydration shell. researchgate.net These studies reveal that the Lu(III) ion, being the smallest of the lanthanide ions, has a highly organized and dynamic first hydration sphere. unife.it The simulations show a competition between 8-coordinate and 9-coordinate structures. researchgate.netnih.gov The dominant configuration is an 8-fold coordinated square antiprism (SAP) geometry. uniroma1.itresearchgate.net However, a smaller population of 9-fold coordinated tricapped trigonal prism (TTP) geometries is also present, and the system dynamically fluctuates between these states. researchgate.netnih.gov

These simulations are performed by placing the ion in a box of solvent molecules (e.g., water) and calculating the trajectory of every atom over a period of nanoseconds based on a given force field. uniroma1.it From these trajectories, key structural and dynamic properties can be extracted. The Lu-O radial distribution function gives the average distance of the water molecules from the ion, and its integration provides the coordination number. researchgate.net Dynamic properties, such as the mean residence time of water molecules in the first hydration shell, can also be calculated, which informs on the lability of the coordinated solvent molecules. nih.gov For the Lu(III) aqua ion, the water exchange process is thought to proceed through an associative mechanism, where a 9-fold TTP structure acts as an intermediate. researchgate.netnih.gov

Table 3: Structural and Dynamic Properties of the Hydrated Lutetium(III) Ion from MD Simulations

| Property | Description | Value | Reference |

| Coordination Number (CN) | Average number of water molecules in the first hydration shell. | 8.1 ± 0.2 | uniroma1.it |

| Dominant Geometry | The most prevalent coordination polyhedron. | Square Antiprism (SAP) | researchgate.netnih.gov |

| Minor Geometry | A less common but accessible coordination polyhedron. | Tricapped Trigonal Prism (TTP) | researchgate.netnih.gov |

| Lu-O Distance (1st Shell) | Average distance between Lu(III) and oxygen of the first-shell water molecules. | ~2.34 Å | researchgate.net |

| Water Residence Time | Average time a water molecule stays in the first hydration shell at 298 K. | ~1-2 ns | nih.gov |

The solvent plays a critical role in the chemistry of ionic compounds like lutetium(III) acetate. MD simulations are essential for investigating these solvent effects, showing how the surrounding solvent molecules influence the coordination geometry and stability of the complex. researchgate.netnih.gov The structure of the hydration shells around the ion is a direct consequence of the strong ion-solvent interactions. researchgate.net

A key thermodynamic quantity that quantifies the interaction of an ion with a solvent is the hydration free energy (ΔG_hyd). This value represents the change in Gibbs free energy when an ion is transferred from the gas phase into the solvent. While direct experimental measurement is challenging, computational methods, including those based on MD simulations, can provide estimates. ddg-pharmfac.netnih.gov Calculating hydration free energies is computationally intensive but provides a fundamental measure of the stability of the ion in solution. ddg-pharmfac.net Although specific calculations for the lutetium(III) acetate complex as a whole are not widely reported, the principles are well-established for ions. The strong electrostatic interaction between the high charge density Lu(III) ion and polar water molecules leads to a very favorable (highly negative) hydration free energy. unife.itresearchgate.net

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemistry serves as a powerful theoretical framework for the prediction and interpretation of the spectroscopic properties of molecular systems, including complex compounds like lutetium(III) acetate. jocpr.com These computational methods, by solving approximations of the Schrödinger equation, can model a molecule's electronic structure and predict its response to electromagnetic radiation, yielding valuable insights into absorption, emission, and vibrational spectra. jocpr.com The application of these techniques to lutetium(III) acetate systems allows for a detailed understanding of how its structure, coordination environment, and ligand interactions influence its spectroscopic signatures.

At the core of these predictive methods is the ability to calculate the electronic and geometric structures of molecules. jocpr.com Techniques like Density Functional Theory (DFT) are commonly employed to determine optimized geometries, bond lengths, and bond angles for the ground state of the lutetium(III) acetate complex. nih.gov For heavy elements such as lutetium, it is often necessary to incorporate relativistic effects, typically through the use of Effective Core Potentials (ECP), to achieve accurate results. epj-conferences.org

Once an optimized geometry is obtained, time-dependent DFT (TD-DFT) can be used to calculate the energies of excited electronic states. nih.govepj-conferences.org This allows for the prediction of electronic absorption spectra (UV-Vis) by identifying the energies of transitions from the ground state to various excited states and calculating their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For lanthanide complexes, these calculations are particularly useful for interpreting hypersensitive transitions, which are electronic transitions whose intensities are highly sensitive to the coordination environment of the metal ion. acs.org While lutetium(III) itself has a filled 4f shell and does not exhibit the sharp f-f transitions seen in other lanthanides, understanding the electronic structure is crucial for predicting ligand-to-metal charge transfer bands and for studies where lutetium is a non-luminescent analogue or host for other luminescent lanthanide ions.

Furthermore, quantum chemical methods can predict vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix), one can determine the harmonic vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to specific bond stretches, bends, and other vibrations within the molecule, such as the carboxylate stretches of the acetate ligands and the lutetium-oxygen vibrations. Comparing these theoretical spectra with experimental Fourier-transform infrared (FTIR) and Raman spectra can aid in the assignment of experimental bands and confirm the coordination mode of the acetate ligands. researchgate.net

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of environmental effects, such as solvation. epj-conferences.org Solvation can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM). epj-conferences.org Despite these challenges, theoretical calculations provide an indispensable tool for deconvoluting complex experimental spectra and establishing clear structure-property relationships in lutetium(III) acetate systems. epj-conferences.org

Detailed Research Findings

Computational studies on lanthanide complexes provide a template for the type of data that can be generated for lutetium(III) acetate. Research on related systems demonstrates that TD-DFT is effective in predicting the UV-Vis absorption spectra, while DFT calculations of vibrational frequencies generally show good agreement with experimental FTIR and Raman data after applying appropriate scaling factors. nih.govnih.gov